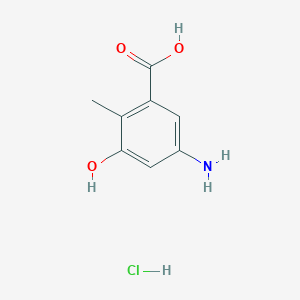

5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride is a chemical compound with the CAS Number: 2172096-23-8 . It has a molecular weight of 203.62 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride is1S/C8H9NO3.ClH/c1-4-6(8(11)12)2-5(9)3-7(4)10;/h2-3,10H,9H2,1H3,(H,11,12);1H . This indicates the presence of a chlorine atom (Cl), a hydroxyl group (-OH), an amino group (-NH2), and a carboxyl group (-COOH) in the molecule. Physical And Chemical Properties Analysis

5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride is a powder at room temperature . It has a molecular weight of 203.62 .Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride is utilized in the synthesis of various pharmaceutical compounds. For example, it serves as a key intermediate in the production of anti-cancer drugs that inhibit thymidylate synthase. This process involves a series of chemical reactions, starting from basic compounds and proceeding through various intermediates, ultimately leading to the desired pharmaceutical agent (Cao Sheng-li, 2004).

Antibiotic Biosynthesis

This compound plays a significant role in the biosynthesis and synthesis of antibiotics. Research has shown its importance in creating chlorinated analogues required for studying the biosynthesis of several important classes of antibiotics (A. Becker, 1984). Additionally, it has been identified as a direct precursor in the biosynthesis of ansamycins, a class of antibiotics, indicating its critical role in antibiotic production (O. Ghisalba & J. Nüesch, 1981).

Molecular Synthesis and Characterization

The compound is used in molecular synthesis and characterization studies. It serves as a starting material for producing various molecular structures and derivatives. These synthesized compounds are then characterized using techniques like NMR, IR, and MS, contributing significantly to the field of organic chemistry and material science (N. Chapman et al., 1971), (Emel Ermiş, 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It is known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds are known to undergo various reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The compound’s solubility in dmso and water suggests that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride . For instance, the compound’s stability may be affected by temperature and humidity . Additionally, the compound’s efficacy may be influenced by the pH and ionic strength of its environment .

Propriétés

IUPAC Name |

5-amino-3-hydroxy-2-methylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-4-6(8(11)12)2-5(9)3-7(4)10;/h2-3,10H,9H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGHWNSCINZZAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2358936.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2358937.png)

![6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2358940.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2358941.png)

![[5-(4-hydroxy-3-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2358945.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358947.png)

![2-chloro-N-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2358952.png)

![2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2358955.png)

![N-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2358957.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2358958.png)

![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/no-structure.png)